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Introduction
4-Methylhistamine is a critical pharmacological tool for investigating the physiological and

pathophysiological roles of the histamine H4 receptor (H4R). As a potent and selective agonist,

it allows for the specific activation of the H4R, facilitating the elucidation of its functions in

various cellular and systemic processes, particularly within the immune system. This technical

guide provides a comprehensive overview of 4-Methylhistamine, detailing its receptor binding

and functional activity, experimental protocols for its characterization, and the signaling

pathways it initiates.

Data Presentation: Receptor Selectivity and Potency
4-Methylhistamine exhibits a distinct selectivity profile across the four histamine receptor

subtypes. While it is a potent agonist at the H4 receptor, it also displays significant activity at

the H2 receptor. Its affinity for H1 and H3 receptors is considerably lower.[1][2][3] The following

tables summarize the quantitative data on the binding affinity (Ki) and functional potency

(EC50) of 4-Methylhistamine at human histamine receptors.

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Human Histamine Receptors
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Receptor Radioligand
Cell
Line/Tissue

Ki (nM) Reference(s)

H1R [3H]mepyramine Not specified >10,000 [1]

H2R
[125I]iodoaminop

otentidine
Not specified ~5,000 [1]

H3R
[3H]Nα-

methylhistamine
HEK-293 19,000

H4R [3H]histamine SK-N-MC 50

H4R [3H]histamine HEK-293 7.0 ± 1.2

Table 2: Functional Potency (EC50/pEC50) of 4-Methylhistamine at Human Histamine

Receptors

Receptor
Function
al Assay

Cell
Line/Tiss
ue

pEC50
EC50
(nM)

Efficacy
Referenc
e(s)

H2R

Gastric

acid

secretion

(in vivo)

Rat - - Active

H4R
GTPγS

binding
Sf9 7.4 ± 0.1 ~40

Full agonist

(α=1)

H4R

Inhibition of

IL-12p70

secretion

Human

monocytes
5.7 - 6.9 - -

H4R

Eosinophil

shape

change

Human

eosinophils
- 19 -

H4R
Eosinophil

chemotaxis

Human

eosinophils
- 83 -
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Signaling Pathways
Activation of the histamine H4 receptor by 4-Methylhistamine primarily initiates a signaling

cascade through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ

subunits can, in turn, activate other downstream effectors, including phospholipase C (PLC),

which leads to the mobilization of intracellular calcium. Furthermore, H4R activation is known to

stimulate the mitogen-activated protein kinase (MAPK) pathway.
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cell membranes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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